P,P'-ddd

Description

Dichlorodiphenyldichloroethane appears as a colorless crystalline solid. Insoluble in water and sinks in water. Toxic by inhalation, skin absorption or ingestion. Used as a pesticide.

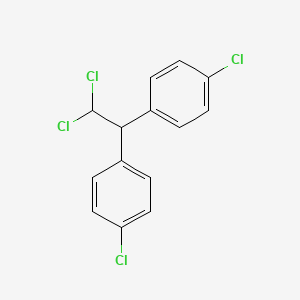

DDD is a chlorophenylethane that is 2,2-bis(p-chlorophenyl)ethane substituted by two chloro groups at position 1. It is a metabolite of the organochlorine insecticide, DDT. It has a role as a xenobiotic metabolite. It is an organochlorine insecticide, a member of monochlorobenzenes and a chlorophenylethane.

DDD, P,P'- is an isomer of dichlorodiphenyldichloroethane, an organochlorine insecticide. It is a component of commercial mixtures of DDT. DDT was once a widely used pesticide, but today its agricultural use has been banned worldwide due to its toxicity and tendency to bioaccumulate. However, it still has limited use in disease vector control. (L84)

An organochlorine insecticide that is slightly irritating to the skin. (From Merck Index, 11th ed, p482)

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-[2,2-dichloro-1-(4-chlorophenyl)ethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl4/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJKRLASYNVKDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl4 | |

| Record name | DICHLORODIPHENYLDICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8491 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020373 | |

| Record name | p,p'-DDD | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dichlorodiphenyldichloroethane appears as a colorless crystalline solid. Insoluble in water and sinks in water. Toxic by inhalation, skin absorption or ingestion. Used as a pesticide., Colorless to white solid; [HSDB] | |

| Record name | DICHLORODIPHENYLDICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8491 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DDD | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1524 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

379 °F at 760 mmHg (NTP, 1992), 193 °C at 1 mm Hg | |

| Record name | DICHLORODIPHENYLDICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8491 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DDD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 65.3 °F (NTP, 1992), Solubility in water, 0.160 mg/L at 24 °C /99% purity/, Soluble in organic solvents; insoluble in water; not compatible with alkalies., Slightly soluble in chloroform, In water, 0.09 mg/L at 25 °C | |

| Record name | DICHLORODIPHENYLDICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8491 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DDD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.385 (NTP, 1992) - Denser than water; will sink, Specific gravity: 1.476 at 20 °C (solid) | |

| Record name | DICHLORODIPHENYLDICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8491 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DDD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

11 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 11 (Air = 1) | |

| Record name | DICHLORODIPHENYLDICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8491 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DDD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1e-06 mmHg at 86 °F (NTP, 1992), 0.00000135 [mmHg], 1.35X10-6 mm Hg at 25 °C | |

| Record name | DICHLORODIPHENYLDICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8491 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DDD | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1524 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DDD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

It contains related cmpd as impurities (major one being up to 10% of o,p'-isomer). | |

| Record name | DDD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline solid from petroleum ether, White solid | |

CAS No. |

72-54-8 | |

| Record name | DICHLORODIPHENYLDICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8491 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p,p′-DDD | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TDE [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhothane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p,p'-DDD | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DICHLORO-2,2-BIS(P-CHLOROPHENYL)ETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V14159DF29 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DDD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

228 to 230 °F (NTP, 1992), 109-110 °C | |

| Record name | DICHLORODIPHENYLDICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8491 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DDD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Microbial Degradation of p,p'-DDD in Soil

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the microbial degradation pathways of p,p'-dichlorodiphenyldichloroethane (p,p'-DDD) in soil. As a significant and persistent metabolite of the insecticide DDT, understanding the biodegradation of p,p'-DDD is crucial for environmental remediation and risk assessment. This document details the aerobic and anaerobic degradation routes, key microbial players, influencing environmental factors, and detailed experimental protocols for studying these processes.

Introduction to p,p'-DDD and its Environmental Fate

p,p'-DDD is an organochlorine pesticide and a major metabolite of p,p'-DDT.[1] Due to its persistence and lipophilic nature, it bioaccumulates in the food chain, posing risks to ecosystems and human health.[2] The microbial degradation of p,p'-DDD in soil is a key process in its environmental dissipation. This degradation can proceed through two primary routes: anaerobic reductive dechlorination and aerobic oxidation.

Microbial Degradation Pathways of p,p'-DDD

The biodegradation of p,p'-DDD in soil is carried out by a diverse range of microorganisms, including bacteria and fungi, under both anaerobic and aerobic conditions.

Anaerobic Degradation Pathway

Under anaerobic conditions, the primary degradation mechanism for p,p'-DDD is reductive dechlorination. This process involves the sequential removal of chlorine atoms from the aliphatic portion of the molecule. A key metabolite formed during this process is 1-chloro-2,2-bis(p-chlorophenyl)ethylene (DDMU).[3][4] Further degradation can lead to the formation of other intermediates, although complete mineralization under strictly anaerobic conditions is often slow.

The following diagram illustrates the anaerobic degradation pathway of p,p'-DDD.

Aerobic Degradation Pathway

In the presence of oxygen, microorganisms employ different enzymatic machinery to degrade p,p'-DDD. Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are known to be effective in the aerobic degradation of p,p'-DDD.[5] The degradation pathway often involves oxidation reactions catalyzed by enzymes such as laccases and peroxidases. Key metabolites in the aerobic pathway include 2,2-bis(4-chlorophenyl)acetic acid (DDA), 4,4'-dichlorobenzophenone (B107185) (DBP), and 4,4'-dichlorobenzhydrol (B164927) (DBH).[6] Some bacterial species, such as Stenotrophomonas sp., have also been shown to degrade p,p'-DDD aerobically.

The following diagram illustrates the aerobic degradation pathway of p,p'-DDD.

Quantitative Data on p,p'-DDD Degradation

The rate and extent of p,p'-DDD degradation are influenced by various factors, including the microbial species, soil type, temperature, pH, and initial contaminant concentration. The following tables summarize quantitative data from various studies.

Table 1: Bacterial Degradation of p,p'-DDD in Soil and Liquid Media

| Microorganism | Initial p,p'-DDD Conc. | Conditions | Degradation Rate / Percentage | Reference |

| Stenotrophomonas sp. DXZ9 | 10 mg/L | pH 7, 30°C | 55.0% in 5 days (as DDT) | |

| Bacillus strain GSS | 5-25 mg/L | pH 7, 35°C | 100% of 5 mg/L in 48h; 89.3% of 15 mg/L in 120h (as DDT) | [7] |

| Enterobacter cloacae | 5-100 ppm | Optimized | Maximum growth in 15 days (as DDT) | [2] |

| Mixed bacterial culture | 100 ppm | Not specified | 82.63% degradation (as DDT) |

Table 2: Fungal Degradation of p,p'-DDD in Soil and Liquid Media

| Microorganism | Initial p,p'-DDD Conc. | Conditions | Degradation Rate / Percentage | Reference |

| Phanerochaete chrysosporium | Not specified | Nitrogen-limited | Significant degradation and mineralization | [8] |

| Phlebia lindtneri | 25 µmol/L | Low-nitrogen medium, 21 days | 70% disappearance (as DDT) | [6] |

| Phlebia brevispora | 25 µmol/L | Low-nitrogen medium, 21 days | 30% disappearance (as DDT) | [6] |

| Nectria mariannaeae | Not specified | Nitrogen-limited, 3 weeks | >60% reduction | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the microbial degradation of p,p'-DDD in soil.

Soil Microcosm Setup for Degradation Studies

Soil microcosms are controlled laboratory systems that simulate the natural soil environment. They are essential for studying the fate of pesticides like p,p'-DDD.[10]

Objective: To assess the biodegradation of p,p'-DDD in soil under controlled aerobic or anaerobic conditions.

Materials:

-

Soil from a relevant site, sieved (2 mm mesh).

-

p,p'-DDD (analytical grade).

-

Acetone (pesticide residue grade).

-

Glass serum bottles (e.g., 250 mL) with Teflon-lined septa and aluminum crimp caps.

-

Sterile deionized water.

-

For anaerobic conditions: Nitrogen gas (oxygen-free), resazurin (B115843) (redox indicator), and a reducing agent (e.g., sodium sulfide).

-

Incubator.

Procedure:

-

Soil Preparation: Air-dry the collected soil and pass it through a 2 mm sieve to ensure homogeneity. Characterize the soil for key properties (pH, organic matter content, texture).

-

Moisture Adjustment: Adjust the soil moisture to 60-70% of its water-holding capacity using sterile deionized water.

-

Spiking: Prepare a stock solution of p,p'-DDD in acetone. To ensure even distribution, add the stock solution to a small portion of the soil, allow the solvent to evaporate in a fume hood, and then thoroughly mix this spiked soil with the remaining bulk soil.

-

Microcosm Assembly:

-

Aerobic: Place a known amount of the spiked soil (e.g., 50 g) into each serum bottle. Cover the bottles with sterile cotton plugs or perforated aluminum foil to allow for gas exchange.

-

Anaerobic: Place the spiked soil into the serum bottles. Purge the headspace with oxygen-free nitrogen gas for several minutes. Add a reducing agent to the soil slurry (if applicable) to create anaerobic conditions. Seal the bottles with Teflon-lined septa and aluminum crimp caps.

-

-

Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25-30°C).

-

Sampling: At predetermined time intervals (e.g., 0, 7, 14, 28, 56 days), sacrifice triplicate microcosms for each treatment for chemical analysis.

The following diagram illustrates a general workflow for a soil microcosm experiment.

Extraction and GC-MS Analysis of p,p'-DDD and its Metabolites

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of p,p'-DDD and its metabolites in soil extracts.[11]

Objective: To extract and quantify p,p'-DDD and its metabolites from soil samples.

Materials:

-

Soil sample from microcosm.

-

Anhydrous sodium sulfate (B86663).

-

Extraction solvent (e.g., hexane:acetone, 1:1 v/v).

-

Solid Phase Extraction (SPE) cartridges (e.g., Florisil) for cleanup.

-

Rotary evaporator or nitrogen evaporator.

-

GC-MS system with an appropriate column (e.g., HP-5MS).

Procedure:

-

Extraction:

-

Mix a known weight of the soil sample (e.g., 10 g) with an equal amount of anhydrous sodium sulfate to remove moisture.

-

Transfer the mixture to an extraction thimble or a flask for sonication.

-

Extract the sample with the chosen solvent system. For soxhlet extraction, run for 16-24 hours. For sonication, perform three cycles of 15 minutes each.

-

-

Concentration: Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.

-

Cleanup: Pass the concentrated extract through a pre-conditioned SPE cartridge to remove interfering co-extractives. Elute the target analytes with a suitable solvent.

-

Final Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent (e.g., hexane).

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the final extract into the GC-MS.

-

Use an appropriate temperature program for the GC oven to separate the compounds.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions for p,p'-DDD and its expected metabolites.

-

Quantify the analytes using a calibration curve prepared from analytical standards.

-

Dehydrogenase Activity Assay

Dehydrogenase enzymes are involved in the oxidative phosphorylation of microorganisms, and their activity is often used as an indicator of overall microbial activity in soil.[12]

Objective: To measure the total microbial activity in soil samples during p,p'-DDD degradation.

Materials:

-

Soil sample.

-

2,3,5-triphenyltetrazolium chloride (TTC) solution (e.g., 3%).

-

Tris buffer (pH 7.6).

-

Methanol (B129727) or ethanol (B145695) for extraction.

-

Spectrophotometer.

Procedure:

-

Incubation:

-

Place a known weight of fresh soil (e.g., 5 g) into a test tube.

-

Add a specific volume of TTC solution and Tris buffer.

-

Incubate the tubes in the dark at a controlled temperature (e.g., 37°C) for a set period (e.g., 24 hours).

-

-

Extraction:

-

After incubation, add methanol or ethanol to the tubes to stop the reaction and extract the triphenyl formazan (B1609692) (TPF) formed.

-

Shake the tubes vigorously and then centrifuge to pellet the soil particles.

-

-

Measurement:

-

Measure the absorbance of the colored supernatant at a specific wavelength (e.g., 485 nm) using a spectrophotometer.

-

Calculate the amount of TPF produced using a standard curve.

-

Express the dehydrogenase activity as µg TPF per gram of dry soil per hour.[13]

-

Laccase Activity Assay

Laccases are copper-containing oxidoreductase enzymes produced by many fungi and are involved in the degradation of a wide range of aromatic compounds, including pesticides.[9]

Objective: To measure the laccase activity in soil or fungal cultures involved in p,p'-DDD degradation.

Materials:

-

Soil extract or fungal culture supernatant.

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution.

-

Sodium acetate (B1210297) buffer (pH 5.0).

-

Spectrophotometer.

Procedure:

-

Reaction Mixture: In a cuvette, mix the soil extract or culture supernatant with the sodium acetate buffer and the ABTS solution.[14]

-

Measurement: Immediately measure the change in absorbance at 420 nm over a specific time period (e.g., 5 minutes) at a constant temperature (e.g., 30°C). The oxidation of ABTS by laccase results in a green-colored product.

-

Calculation: Calculate the laccase activity based on the rate of change in absorbance and the molar extinction coefficient of oxidized ABTS (ε420 = 36,000 M⁻¹ cm⁻¹).[15] Express the activity in units (U), where one unit is defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute.

Conclusion

The microbial degradation of p,p'-DDD in soil is a complex process involving diverse microbial communities and multiple enzymatic pathways. Both anaerobic and aerobic routes contribute to its dissipation, with the formation of various intermediate metabolites. Understanding these pathways and the factors that influence them is essential for developing effective bioremediation strategies for sites contaminated with DDT and its residues. The experimental protocols provided in this guide offer a framework for researchers to investigate and quantify the microbial degradation of p,p'-DDD, contributing to a deeper understanding of its environmental fate.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. ijarbs.com [ijarbs.com]

- 3. Anaerobic biodegradation of DDT residues (DDT, DDD, and DDE) in estuarine sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Biodegradation of ddt (1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane) by the white rot fungus phanerochaete chrysosporium (Technical Report) | OSTI.GOV [osti.gov]

- 9. stud.epsilon.slu.se [stud.epsilon.slu.se]

- 10. benchchem.com [benchchem.com]

- 11. Analysis of DDT and its metabolites in soil and water samples obtained in the vicinity of a closed-down factory in Bangladesh using various extraction methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemijournal.com [chemijournal.com]

- 13. youtube.com [youtube.com]

- 14. scribd.com [scribd.com]

- 15. An Easy Method for Screening and Detection of Laccase Activity [openbiotechnologyjournal.com]

A Technical Guide to the Endocrine-Disrupting Mechanisms of p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD) in Vertebrates

Audience: Researchers, scientists, and drug development professionals.

Abstract

p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD), a derivative of the insecticide DDT and known clinically as Mitotane, is a potent endocrine-disrupting chemical with complex and multifaceted mechanisms of action in vertebrates. Its primary and most characterized effect is on the adrenal cortex, where it functions as a selective cytotoxicant and a potent inhibitor of steroidogenesis, making it the sole approved drug for adrenocortical carcinoma (ACC).[1] Beyond its adrenocorticolytic properties, p,p'-DDD and its metabolites also interact with various nuclear receptors, contributing to a broader endocrine-disrupting profile. This technical guide provides an in-depth examination of the core mechanisms of p,p'-DDD-induced endocrine disruption, focusing on adrenal steroidogenesis inhibition, metabolic activation leading to cytotoxicity, and interactions with nuclear hormone receptors. It synthesizes quantitative data from key studies, details relevant experimental protocols, and provides visual diagrams of the critical pathways and workflows to support advanced research and drug development.

Core Mechanism I: Disruption of Adrenal Steroidogenesis

The most profound endocrine-disrupting effect of p,p'-DDD is the severe impairment of hormone synthesis in the adrenal cortex.[1] This disruption occurs through the direct inhibition of key enzymes essential for the conversion of cholesterol into corticosteroids, such as cortisol.[2] The compound specifically targets the zona fasciculata and zona reticularis, with minimal effect on the aldosterone-producing zona glomerulosa.[1]

Inhibition of Steroidogenic Enzymes

p,p'-DDD inhibits several critical cytochrome P450 (CYP) enzymes in the steroidogenic pathway. The primary targets include:

-

CYP11A1 (Cholesterol Side-Chain Cleavage Enzyme): This enzyme catalyzes the initial, rate-limiting step of steroidogenesis, converting cholesterol to pregnenolone (B344588) within the mitochondria.[2][3] Inhibition of CYP11A1 by p,p'-DDD significantly reduces the overall flux of the entire steroidogenic cascade.[4]

-

CYP11B1 (11β-hydroxylase): This enzyme is responsible for the final step in cortisol synthesis, converting 11-deoxycortisol to cortisol.[2][3] Its inhibition leads to a direct decrease in glucocorticoid production.

-

CYP21A2 (21-hydroxylase): Inhibition of this enzyme has also been noted, further contributing to the blockade of cortisol and aldosterone (B195564) synthesis.[2]

The compound also downregulates the expression of the Steroidogenic Acute Regulatory (StAR) protein, which is responsible for transporting cholesterol into the mitochondria, further starving the pathway of its initial substrate.[4]

Caption: Simplified adrenal steroidogenesis pathway showing key enzymes and points of inhibition by p,p'-DDD.

Quantitative Data on Steroidogenic Inhibition

While specific IC50 values for p,p'-DDD on isolated human enzymes are not consistently reported in publicly accessible literature, cell-based assays provide functional data on its inhibitory potency. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[5]

| Assay System | Endpoint Measured | Reported IC50 / Effect | Species |

| Mouse MA-10 Leydig Cells | Progesterone Production | IC50 = 21 µg/mL (for Dimethoate, as a model) | Murine |

| Human H295R Cells | Cortisol Secretion | Inhibition observed at physiologically relevant concentrations | Human |

| Canine Adrenal Cortex | Corticosteroid Output | Dose-dependent reduction in ACTH-stimulated steroid output | Canine |

Note: Data is often qualitative or derived from broader studies on DDT isomers and related compounds. Direct IC50 values for p,p'-DDD are scarce.

Experimental Protocol: H295R Steroidogenesis Assay (OECD TG 456)

The H295R human adrenocortical carcinoma cell line is the standard in vitro model for assessing effects on steroidogenesis because it expresses all the key enzymes required for the process.[6][7]

-

Cell Culture: H295R cells are cultured in a complete growth medium (e.g., DMEM:F12 supplemented with serum and growth factors) and seeded into multi-well plates (typically 24- or 48-well).[7][8]

-

Acclimation: Cells are allowed to acclimate for 24 hours after seeding.[7]

-

Exposure: The growth medium is replaced with a medium containing the test chemical (p,p'-DDD) at various concentrations, typically in triplicate. Positive controls (e.g., forskolin (B1673556) to stimulate, prochloraz (B1679089) to inhibit) and a solvent control (e.g., DMSO) are run in parallel.[9] The exposure period is typically 48 hours.[7]

-

Hormone Measurement: After exposure, the cell culture medium is collected. The concentrations of key hormones, primarily testosterone (B1683101) and 17β-estradiol, are measured.[7] While the standard guideline focuses on sex steroids, analysis can be expanded to include cortisol and progesterone. Measurement is performed using validated methods like ELISA or, for higher sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9]

-

Viability Assay: The cells remaining in the plate are used to assess cytotoxicity (e.g., via an MTT assay) to ensure that observed hormonal changes are not simply due to cell death.[9]

-

Data Analysis: Hormone concentrations are normalized to the solvent control and analyzed to determine concentration-response curves and calculate effect concentrations (e.g., IC50).

Core Mechanism II: Adrenocortical Cytotoxicity via Metabolic Activation

p,p'-DDD's therapeutic efficacy in adrenocortical carcinoma stems from its ability to selectively destroy adrenal cortex cells.[3] This cytotoxicity is not caused by the parent compound itself but by its metabolic activation within the adrenal mitochondria into a reactive intermediate.[4][10]

The Metabolic Activation Pathway

The process begins with the enzymatic conversion of p,p'-DDD by mitochondrial cytochrome P450 enzymes, which are abundant in adrenocortical cells.[4] This leads to the formation of an unstable acyl chloride intermediate.[4] An acyl chloride is a highly reactive organic compound.[11] This reactive metabolite can then covalently bind to essential mitochondrial macromolecules, such as proteins and lipids.[4] This binding disrupts mitochondrial function, leading to membrane rupture, oxidative stress, inhibition of ATP production, and ultimately, apoptosis and necrosis.[1][2]

Caption: Metabolic activation of p,p'-DDD to a cytotoxic intermediate in adrenal mitochondria.

Quantitative Data on Cytotoxicity

The cytotoxic effect is dose-dependent and specific to adrenal cells.

| Cell Line | Assay | Endpoint | Result |

| Fang-8 (Human Adrenal Neoplastic) | Cell Count | Cytotoxicity | Dose-related toxic effect at >1.68 x 10⁻⁴ M |

| H295R (Human Adrenocortical Carcinoma) | Caspase 3/7 Activity | Apoptosis | p,p'-DDD (50 µM) increased caspase activity |

| H295R (Human Adrenocortical Carcinoma) | Necrosis | Cell Death | The metabolite o,p'-DDE promotes necrosis at high concentrations |

Experimental Protocol: Caspase 3/7 Activity Assay for Apoptosis

This protocol outlines a common method to quantify apoptosis induced by a test compound.

-

Cell Seeding and Treatment: Adrenal cells (e.g., H295R) are seeded in a 96-well plate and allowed to adhere. They are then treated with various concentrations of p,p'-DDD or its metabolites for a defined period (e.g., 3-24 hours).

-

Reagent Addition: A luminogenic substrate for caspases 3 and 7 (e.g., a proluminescent DEVD-peptide substrate) is added to each well. The reagent also contains a cell-lysing agent to release the caspases.

-

Incubation: The plate is incubated at room temperature for 1-2 hours to allow the active caspases to cleave the substrate.

-

Signal Detection: Cleavage of the substrate by caspase 3/7 releases a luminescent molecule (e.g., aminoluciferin), which is then used by luciferase to generate a light signal. The luminescence is measured using a plate-reading luminometer.

-

Data Analysis: The intensity of the light signal is directly proportional to the amount of caspase 3/7 activity. Results are normalized to control wells to determine the fold-change in apoptosis.

Core Mechanism III: Interaction with Nuclear Receptors

In addition to its primary adrenal effects, p,p'-DDD and its common environmental metabolite, p,p'-DDE, can interact with nuclear hormone receptors, classifying them as broader endocrine disruptors. These interactions are generally weaker than those of endogenous hormones but can still perturb hormonal signaling.

Anti-Androgenic and Estrogenic Activity

-

Androgen Receptor (AR): The metabolite p,p'-DDE is a potent antagonist of the androgen receptor.[12] It competitively inhibits the binding of androgens like testosterone and dihydrotestosterone, blocking the subsequent transcription of androgen-responsive genes.[12] This anti-androgenic activity is a significant mechanism of endocrine disruption.

-

Estrogen Receptor (ER): The parent compound (specifically the o,p'-DDD isomer, a common impurity) exhibits weak estrogenic activity, meaning it can bind to and activate the estrogen receptor α (ERα), mimicking the effects of estradiol.[13][14] The binding of DDT analogs can alter the conformation of the ERα ligand-binding domain.[15]

-

Progesterone Receptor (PR): Several DDT metabolites, including p,p'-DDD and p,p'-DDE, have been shown to inhibit progesterone-induced gene activity, acting as PR antagonists.[16]

Caption: Generalized nuclear receptor signaling pathway showing agonistic and antagonistic disruption by p,p'-DDD/DDE.

Quantitative Data on Receptor Interaction

Binding affinities and functional potencies are typically determined through in vitro assays.

| Compound | Receptor | Action | Assay Type | Potency / Affinity |

| p,p'-DDE | Androgen Receptor | Antagonist | Competitive Binding | Potent inhibitor of androgen binding |

| o,p'-DDT | Estrogen Receptor α | Agonist | Transactivation Assay | Weakly estrogenic |

| p,p'-DDD | Progesterone Receptor | Antagonist | Transactivation Assay | Inhibited progesterone-induced activity |

| p,p'-DDE | Progesterone Receptor | Antagonist | Transactivation Assay | Inhibited progesterone-induced activity |

Experimental Protocol: Competitive Ligand Binding Assay

This protocol determines a compound's ability to compete with a radiolabeled ligand for binding to a specific receptor.

-

Receptor Preparation: A source of the target receptor is prepared. This can be a purified receptor protein, a cell lysate from a cell line overexpressing the receptor (e.g., T47D cells for PR), or a tissue homogenate.

-

Assay Setup: In a multi-well plate or microcentrifuge tubes, the receptor preparation is incubated with a constant, low concentration of a high-affinity radiolabeled ligand (e.g., ³H-R1881 for AR).

-

Competition: A range of concentrations of the unlabeled test compound (p,p'-DDE) is added to the wells. A negative control (no competitor) and a positive control (a high concentration of a known unlabeled ligand) are included.

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Afterward, the receptor-bound ligand is separated from the unbound ligand. This is often done by rapid vacuum filtration through a glass fiber filter, which traps the receptor complexes.

-

Quantification: The amount of radioactivity trapped on the filter for each well is measured using a scintillation counter.

-

Data Analysis: The amount of bound radioligand decreases as the concentration of the competing test compound increases. The data is plotted as percent inhibition versus competitor concentration, and the IC50 (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is calculated.

Conclusion

The endocrine-disrupting mechanism of p,p'-DDD in vertebrates is a multi-pronged process dominated by its potent and selective effects on the adrenal cortex. Its primary modes of action—inhibition of steroidogenic enzymes and cytotoxicity through metabolic activation—are well-established and form the basis of its clinical use. Concurrently, its ability to interfere with androgen, estrogen, and progesterone receptor signaling pathways solidifies its status as a broad-spectrum endocrine disruptor. A thorough understanding of these distinct yet interconnected mechanisms is critical for assessing its environmental impact and for optimizing its therapeutic applications in diseases like adrenocortical carcinoma. This guide provides the foundational technical details required for researchers to further investigate this complex and significant compound.

References

- 1. mdpi.com [mdpi.com]

- 2. What is the mechanism of Mitotane? [synapse.patsnap.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Molecular Mechanisms of Mitotane Action in Adrenocortical Cancer Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IC50 - Wikipedia [en.wikipedia.org]

- 6. Advancing Endocrine Disruptors via In Vitro Evaluation: Recognizing the Significance of the Organization for Economic Co-Operation and Development and United States Environmental Protection Agency Guidelines, Embracing New Assessment Methods, and the Urgent Need for a Comprehensive Battery of Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

- 9. labcorp.com [labcorp.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Acyl chloride - Wikipedia [en.wikipedia.org]

- 12. Persistent DDT metabolite p,p'-DDE is a potent androgen receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DDT - Wikipedia [en.wikipedia.org]

- 14. Agrochemicals with Estrogenic Endocrine Disrupting Properties: Lessons Learned? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Distinct mechanisms of endocrine disruption of DDT-related pesticides toward estrogen receptor α and estrogen-related receptor γ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. o,p'-DDT and its metabolites inhibit progesterone-dependent responses in yeast and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

P,P'-DDD Binding Affinity for Estrogen Receptor Alpha and Beta: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused analysis of the binding affinity of p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD) for the two primary estrogen receptor isoforms, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). A comprehensive understanding of these interactions is critical for assessing the endocrine-disrupting potential of this DDT metabolite and for the development of selective estrogen receptor modulators. This document outlines quantitative binding data, detailed experimental methodologies, and visual representations of key experimental and signaling concepts.

Quantitative Binding Affinity Data

The binding affinity of p,p'-DDD for ERα and ERβ has been quantified using competitive binding assays, which determine the concentration of a test compound required to displace a radiolabeled or fluorescently-labeled ligand from the receptor. The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a specific biological or biochemical function.

A recent study by Wang et al. (2023) investigated the binding of several DDT analogs, including p,p'-DDD, to both human ERα and ERβ.[1][2] The results from this study are summarized in the table below.

| Compound | Target Receptor | IC50 (μM) |

| p,p'-DDD | Estrogen Receptor α (ERα) | 32[2] |

| p,p'-DDD | Estrogen Receptor β (ERβ) | Not explicitly stated in abstract |

Note: While the abstract specifies the IC50 for ERα, the value for ERβ is not directly mentioned. The full study should be consulted for this specific data point. The study does indicate that eight DDT analogs were tested against both ERα and ERβ.

Experimental Protocols

The determination of the binding affinity of compounds like p,p'-DDD for estrogen receptors is typically achieved through competitive binding assays. The following is a generalized protocol based on standard methodologies, including fluorescence-based assays as utilized in the cited research.[1]

Competitive Binding Assay (Fluorescence Polarization)

Objective: To determine the IC50 value of p,p'-DDD for ERα and ERβ by measuring its ability to displace a fluorescently labeled estrogen ligand.

Materials:

-

Purified recombinant human ERα and ERβ ligand-binding domains (LBDs).

-

Fluorescent estrogen tracer (e.g., a fluorescein-labeled estradiol (B170435) derivative).

-

Assay Buffer (e.g., phosphate-buffered saline with 0.01% bovine serum albumin).

-

p,p'-DDD stock solution (in DMSO).

-

17β-Estradiol (as a positive control).

-

Multi-well plates (e.g., black, low-volume 384-well plates).

-

A plate reader capable of measuring fluorescence polarization.

Procedure:

-

Preparation of Reagents:

-

Prepare a series of dilutions of p,p'-DDD and 17β-estradiol in assay buffer from the DMSO stock solutions. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference.

-

Dilute the ERα and ERβ LBDs and the fluorescent tracer to their optimal working concentrations in the assay buffer. These concentrations should be predetermined through saturation binding experiments.

-

-

Assay Setup:

-

Add a small volume of the diluted p,p'-DDD or 17β-estradiol solutions to the wells of the microplate.

-

Include control wells containing only the assay buffer and DMSO (for baseline polarization) and wells with the fluorescent tracer and receptor but no competitor (for maximum polarization).

-

Add the diluted ERα or ERβ LBD solution to the wells.

-

Incubate for a defined period (e.g., 2 hours) at room temperature to allow the binding to reach equilibrium.

-

-

Measurement:

-

Add the fluorescent tracer to all wells.

-

Incubate for another defined period (e.g., 1 hour) to allow the tracer to bind to the available receptors.

-

Measure the fluorescence polarization of each well using a plate reader.

-

-

Data Analysis:

-

The fluorescence polarization values are plotted against the logarithm of the competitor concentration.

-

The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of p,p'-DDD that causes a 50% reduction in the binding of the fluorescent tracer.

-

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the principle of the competitive binding assay and a simplified overview of estrogen receptor signaling.

References

P,P'-DDD and its Impact on Adrenal Steroidogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of 1,1-dichloro-2-(o-chlorophenyl)-2-(p-chlorophenyl)ethane (o,p'-DDD), a structural analog of the insecticide DDT, on adrenal steroidogenesis and cortisol production. Widely known by its generic name, mitotane (B1677208), P,P'-DDD is the only FDA-approved drug for the treatment of adrenocortical carcinoma (ACC).[1][2] Its therapeutic efficacy is intrinsically linked to its ability to disrupt the synthesis of adrenal steroids, a process critical for both normal physiological function and the progression of certain adrenal pathologies. This document delves into the molecular mechanisms of P,P'-DDD's action, presents quantitative data from key studies, outlines detailed experimental protocols for in vitro assessment, and provides visual representations of the signaling pathways and experimental workflows involved.

Mechanism of Action: Inhibition of Key Steroidogenic Enzymes and Cytotoxic Effects

P,P'-DDD exerts its effects on the adrenal cortex through a dual mechanism: direct inhibition of steroidogenic enzymes and induction of cellular toxicity.[1][3] This combined action leads to a significant reduction in the production of corticosteroids, most notably cortisol.

The primary molecular targets of P,P'-DDD within the steroidogenic cascade are key cytochrome P450 enzymes.[4][5] Specifically, it has been shown to inhibit:

-

Cholesterol Side-Chain Cleavage Enzyme (CYP11A1): This mitochondrial enzyme catalyzes the first and rate-limiting step in steroidogenesis, the conversion of cholesterol to pregnenolone.[1][4] Inhibition of CYP11A1 significantly curtails the entire steroidogenic pathway.

-

11β-Hydroxylase (CYP11B1): This enzyme is responsible for the final step in cortisol synthesis, the conversion of 11-deoxycortisol to cortisol.[4][5] Its inhibition leads to a direct decrease in cortisol output.

-

3β-Hydroxysteroid Dehydrogenase (3β-HSD), and 18-Hydroxylase: In vitro studies using bovine adrenal fractions have also demonstrated P,P'-DDD's inhibitory effects on these enzymes, further contributing to the disruption of steroid synthesis.[5]

Beyond enzymatic inhibition, P,P'-DDD exhibits cytotoxic effects on adrenal cells, particularly within the zona fasciculata and reticularis.[3] This toxicity is believed to be mediated through the disruption of mitochondrial function, leading to apoptosis.[2][6] Studies have shown that P,P'-DDD can induce an increase in caspase-3 and -7 activities, key executioners of apoptosis.[2]

The following diagram illustrates the adrenal steroidogenesis pathway and highlights the inhibitory actions of P,P'-DDD.

Caption: P,P'-DDD inhibits key enzymes in the adrenal steroidogenesis pathway.

Quantitative Data on P,P'-DDD's Effects

The following tables summarize the quantitative data from in vitro studies investigating the effects of P,P'-DDD on adrenal steroidogenesis.

Table 1: Inhibitory Concentration (IC50) of P,P'-DDD on Adrenal Steroidogenic Enzymes

| Enzyme | IC50 (M) | Source |

| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | 8 x 10⁻⁶ | [5] |

| 11β-Hydroxylase | 1 x 10⁻⁵ | [5] |

| 18-Hydroxylase | 3 x 10⁻⁶ | [5] |

Data obtained from in vitro studies using mitochondrial and microsomal fractions from bovine adrenal cortices.

Table 2: Effect of P,P'-DDD on Steroid Hormone Secretion in NCI-H295R Cells

| P,P'-DDD Concentration (mg/L) | P,P'-DDD Concentration (µM) | Cortisol Secretion (% of Control) | DHEAS Secretion (% of Control) | Source |

| 2 | 6.25 | ~20% | ~20% | [6] |

| 4 | 12.5 | ~20% | ~20% | [6] |

| 8 | 25 | ~20% | ~10% | [6] |

| 32 | 100 | ~20% | ~5% | [6] |

Data from a 24-hour treatment of NCI-H295R cells.

Table 3: Effect of P,P'-DDD on Steroidogenic Enzyme mRNA Expression in NCI-H295R Cells

| P,P'-DDD Concentration (mg/L) | P,P'-DDD Concentration (µM) | CYP11A1 mRNA Level (% of Control) | CYP17A1 mRNA Level (% of Control) | Source |

| 20 | 62.5 | ~28% | ~35% | [6] |

Data from a 24-hour treatment of NCI-H295R cells.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to assess the effects of P,P'-DDD on adrenal steroidogenesis.

NCI-H295R Cell Culture and Treatment

The NCI-H295R human adrenocortical carcinoma cell line is a widely used in vitro model for studying steroidogenesis as it expresses all the key enzymes required for the synthesis of corticosteroids, mineralocorticoids, and sex steroids.

Materials:

-

NCI-H295R cells (ATCC® CRL-2128™)

-

DMEM/F12 medium supplemented with L-glutamine, HEPES, and sodium bicarbonate

-

Fetal Bovine Serum (FBS)

-

Insulin-Transferrin-Selenium (ITS) supplement

-

Penicillin-Streptomycin solution

-

P,P'-DDD (mitotane)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Cell culture flasks and plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Culture: Maintain NCI-H295R cells in DMEM/F12 medium supplemented with 10% FBS, ITS supplement, and penicillin-streptomycin. Culture the cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.

-

Subculturing: Passage the cells every 3-4 days or when they reach 80-90% confluency.

-

Plating for Experiments: Seed the cells in 24-well or 96-well plates at a density that allows for optimal growth during the treatment period.

-

P,P'-DDD Treatment: Prepare a stock solution of P,P'-DDD in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium. The final DMSO concentration should be kept constant across all treatments and should not exceed 0.1% to avoid solvent-induced toxicity.

-

Incubation: Replace the medium in the cell culture plates with the medium containing the different concentrations of P,P'-DDD or vehicle control (DMSO). Incubate the cells for the desired period (e.g., 24, 48 hours).

Measurement of Cortisol and DHEAS Secretion

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying the levels of steroid hormones in cell culture supernatants.

Materials:

-

Conditioned cell culture medium from P,P'-DDD treated and control cells

-

Commercially available Cortisol ELISA kit

-

Commercially available DHEAS ELISA kit

-

Microplate reader

Procedure:

-

Sample Collection: After the treatment period, collect the cell culture medium from each well.

-

Sample Preparation: Centrifuge the collected medium to remove any cellular debris.

-

ELISA Assay: Perform the ELISA according to the manufacturer's instructions. This typically involves the following steps:

-

Addition of standards and samples to the antibody-coated microplate.

-

Addition of an enzyme-conjugated steroid.

-

Incubation to allow for competitive binding.

-

Washing to remove unbound reagents.

-

Addition of a substrate to produce a colorimetric signal.

-

Stopping the reaction.

-

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of cortisol and DHEAS in the samples by comparing their absorbance to the standard curve.

Analysis of Steroidogenic Enzyme mRNA Expression

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is used to measure the changes in gene expression of steroidogenic enzymes in response to P,P'-DDD treatment.

Materials:

-

NCI-H295R cells treated with P,P'-DDD and control cells

-

RNA extraction kit

-

Reverse transcription kit

-

qRT-PCR master mix

-

Primers for target genes (e.g., CYP11A1, CYP17A1) and a housekeeping gene (e.g., GAPDH, β-actin)

-

qRT-PCR instrument

Procedure:

-

RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's protocol.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform the qRT-PCR reaction using the cDNA, qRT-PCR master mix, and specific primers for the target and housekeeping genes.

-

Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes, normalized to the expression of the housekeeping gene. The comparative Ct (ΔΔCt) method is commonly used for this analysis.

The following diagram illustrates a typical experimental workflow for assessing the effects of P,P'-DDD on adrenal steroidogenesis in vitro.

Caption: A typical workflow for studying P,P'-DDD's effects on steroidogenesis.

Conclusion

P,P'-DDD is a potent inhibitor of adrenal steroidogenesis, acting through both direct enzymatic inhibition and the induction of cytotoxicity. Its primary targets are key cytochrome P450 enzymes, including CYP11A1 and CYP11B1, leading to a significant reduction in cortisol production. In vitro studies using the NCI-H295R cell line have provided valuable quantitative data on the dose-dependent effects of P,P'-DDD on steroid hormone secretion and the expression of steroidogenic genes. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further investigate the mechanisms of action of P,P'-DDD and to screen for novel compounds with similar adrenolytic properties. A thorough understanding of the molecular and cellular effects of P,P'-DDD is crucial for optimizing its therapeutic use in adrenocortical carcinoma and for the development of new, more targeted therapies for adrenal disorders.

References

- 1. [The effects of o,p'-DDD on adrenal steroidogenesis and hepatic steroid metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Human Cortisol Competitive ELISA Kit (EIAHCOR) - Invitrogen [thermofisher.com]

- 4. The effect of mitotane on viability, steroidogenesis and gene expression in NCI‑H295R adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. spandidos-publications.com [spandidos-publications.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Enantioselective Synthesis and Degradation of p,p'-DDD Isomers

This technical guide provides a comprehensive overview of the current scientific understanding of the enantioselective synthesis and degradation of p,p'-dichlorodiphenyldichloroethane (p,p'-DDD) isomers. As a significant metabolite of the pesticide DDT, understanding the stereospecific behavior of p,p'-DDD is crucial for environmental risk assessment and toxicology.

Introduction to p,p'-DDD and Chirality

Dichlorodiphenyldichloroethane (DDD) is an organochlorine insecticide and a primary metabolite of dichlorodiphenyltrichloroethane (DDT). Technical grade DDT is a mixture of isomers, with p,p'-DDT being the most abundant.[1] In the environment, DDT undergoes degradation to form DDD and dichlorodiphenyldichloroethylene (DDE).[2] Specifically, p,p'-DDD is formed from p,p'-DDT primarily under anaerobic conditions through reductive dechlorination.[3][4][5]

The p,p'-DDD molecule possesses a chiral center, meaning it exists as two non-superimposable mirror images called enantiomers: (+)-p,p'-DDD and (-)-p,p'-DDD. While these enantiomers have identical physical and chemical properties in an achiral environment, they can exhibit different biological activities, toxicities, and degradation rates in chiral biological systems. This enantioselectivity is a critical consideration in assessing the environmental fate and toxicological impact of DDD.

Enantioselective Synthesis and Resolution

Direct enantioselective synthesis of p,p'-DDD is not a widely reported method in the scientific literature. The primary approach to obtaining enantiomerically pure or enriched p,p'-DDD involves the resolution of a racemic mixture. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common and effective technique for this purpose.

Experimental Protocol: Chiral Resolution of p,p'-DDD via HPLC

This protocol is a representative method based on established principles for the chiral separation of DDT and its metabolites.[6][7]

Objective: To separate the enantiomers of p,p'-DDD from a racemic mixture.

Materials:

-

Racemic p,p'-DDD standard

-

HPLC-grade acetonitrile (B52724), 2-propanol, and water

-

Chiral stationary phase column (e.g., Chiralcel OD-R or Chiralpak AD-R)

-

HPLC system with a UV detector

Methodology:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate solvents. A common mobile phase for this type of separation is a mixture of acetonitrile and water (e.g., 50:50 v/v) or acetonitrile and 2-propanol (e.g., 50:50 v/v).[6] The optimal composition may need to be determined empirically.

-

System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Sample Preparation: Dissolve a known amount of racemic p,p'-DDD in a suitable solvent (e.g., the mobile phase) to prepare a stock solution.

-

Injection: Inject a small volume (e.g., 10-20 µL) of the sample solution onto the HPLC column.

-

Chromatographic Separation: Run the chromatogram and monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 220 nm).[6]

-

Data Analysis: The two enantiomers will elute at different retention times. The resolution factor (Rs) and separation factor (α) can be calculated to assess the quality of the separation.

-

Fraction Collection: For preparative separation, fractions corresponding to each enantiomeric peak can be collected for further use.

Visualization of Chiral Separation Workflow

Caption: Workflow for the chiral resolution of p,p'-DDD enantiomers using HPLC.

Enantioselective Degradation of p,p'-DDD

The degradation of p,p'-DDD in the environment is a complex process influenced by both biotic and abiotic factors. Microbial activity is a primary driver of DDD degradation, and this process can be enantioselective, leading to a shift in the enantiomeric fraction (EF) in environmental matrices. The EF is a measure of the relative abundance of the two enantiomers.

Microbial Degradation

Under anaerobic conditions, various microorganisms can reductively dechlorinate p,p'-DDT to p,p'-DDD.[3] Studies have shown that the subsequent degradation of p,p'-DDD can also be stereoselective. For instance, in sediment and aquatic systems, a preferential degradation of one enantiomer over the other has been observed.[8] In fish, the enantiomer fractions of o,p'-DDD were consistently below 0.5, indicating a preferential decay of the (+)-enantiomer.[9]

The transformation rates of p,p'-isomers of both DDT and DDD have been found to be faster than those of the corresponding o,p'-isomers.[3][4] A variety of bacteria, including Pseudomonas, Bacillus, and Enterobacter species, as well as fungi like Phanerochaete chrysosporium, are capable of degrading DDT and its metabolites.

Phytodegradation

Certain plants have also been shown to degrade DDT to DDD. For example, the aquatic plant Elodea canadensis and the terrestrial plant kudzu can reductively dechlorinate p,p'-DDT to p,p'-DDD, with half-lives ranging from 1 to 3 days.[10] However, in one study, this phytodegradation process was found to be non-enantioselective for the formation of o,p'-DDD from o,p'-DDT.[10]

Quantitative Data on Degradation

The following table summarizes quantitative data related to the stereoselective degradation of DDD isomers from a study on o,p'-DDD in a water-sediment system.[8] While this data is for the o,p'-isomer, it illustrates the principle of enantioselective degradation.

| Parameter | (-)-o,p'-DDD | (+)-o,p'-DDD | Reference |

| Maximum Uptake (15 days) | 87% | 85% | [8] |

| Maximum Degradation (15 days) | 33.0% | 30.5% | [8] |

Experimental Protocol: Microbial Degradation Study

This protocol provides a general framework for assessing the enantioselective microbial degradation of p,p'-DDD in a sediment slurry.

Objective: To determine the degradation rate and enantioselectivity of p,p'-DDD degradation by a microbial consortium from sediment.

Materials:

-

Sediment sample from a relevant environment

-

Sterile, anoxic water

-

Racemic p,p'-DDD or individual enantiomers

-

Incubation vessels (e.g., serum bottles)

-

Inert gas for creating anaerobic conditions (e.g., N₂)

-

Organic solvent for extraction (e.g., hexane/acetone mixture)

-

Analytical instrumentation (GC-MS or HPLC with a chiral column)

Methodology:

-

Slurry Preparation: Prepare sediment slurries by mixing sediment and anoxic water in a defined ratio (e.g., 1:4 w/v) in incubation vessels.

-

Sterilization (for controls): Prepare abiotic controls by sterilizing a subset of the slurries (e.g., by autoclaving).

-

Spiking: Spike the slurries with a known concentration of racemic p,p'-DDD or individual enantiomers dissolved in a minimal amount of a carrier solvent.

-

Incubation: Seal the vessels and incubate them under anaerobic conditions in the dark at a constant temperature.

-

Sampling: At predetermined time intervals, sacrifice replicate vessels from both the active and sterile treatments.

-

Extraction: Extract the DDD isomers from the slurry using an appropriate organic solvent mixture.

-

Analysis: Analyze the extracts using a chiral analytical method (e.g., GC-MS or HPLC) to determine the concentration of each p,p'-DDD enantiomer.

-

Data Calculation: Calculate the degradation rate for each enantiomer and determine the enantiomeric fraction (EF) at each time point.

Visualization of Degradation Pathway and Toxicological Effects

The degradation of p,p'-DDT to p,p'-DDD is a key step in its environmental fate. Furthermore, the enantiomers of DDD can have different toxicological effects, such as inducing apoptosis through specific signaling pathways.

Caption: Degradation of p,p'-DDT to p,p'-DDD and subsequent enantioselective toxicological pathways.

Conclusion

The study of p,p'-DDD isomers reveals the critical importance of chirality in environmental science and toxicology. While enantioselective synthesis is not the common route for obtaining individual enantiomers, chiral resolution techniques provide the necessary tools for their study. The degradation of p,p'-DDD is often an enantioselective process, driven primarily by microbial activity, which can alter the environmental composition and toxicological profile of this contaminant. Further research into the specific enzymes and mechanisms responsible for this enantioselectivity will enhance our ability to predict the fate and effects of chiral pollutants in the environment.

References

- 1. Background Information for p,p’-DDE - Interaction Profile for: Persistent Chemicals Found in Fish (Chlorinated Dibenzo-p-Dioxins, Hexachlorobenzene, p,p’-DDE, Methylmercury, and Polychlorinated Biphenyls) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anaerobic biodegradation of DDT residues (DDT, DDD, and DDE) in estuarine sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Determination of chiral ratio of o,p-DDT and o,p-DDD pesticides on polysaccharides chiral stationary phases by HPLC under reversed-phase mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. Stereoselective uptake and degradation of (±)-o,p-DDD pesticide stereomers in water-sediment system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Occurrences and fate of DDT principal isomers/metabolites, DDA, and o,p'-DDD enantiomers in fish, sediment and water at a DDT-impacted Superfund site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

P,P'-DDD: A Key Metabolite of Technical Grade DDT

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Technical grade Dichlorodiphenyltrichloroethane (DDT), a historically significant insecticide, is a complex mixture of isomers and related compounds. Among these, para,para'-Dichlorodiphenyldichloroethane (p,p'-DDD) is a notable component, present both as an impurity in the initial formulation and as a primary metabolite of the principal active ingredient, p,p''-DDT. This guide provides a comprehensive technical overview of p,p'-DDD's formation, metabolic fate, toxicological profile, and analytical methodologies, tailored for professionals in research and development.

Composition of Technical Grade DDT

Technical grade DDT is not a pure substance but a mixture of several isomers and byproducts. The primary active component is p,p'-DDT, but other compounds are present in significant amounts.

Table 1: Typical Composition of Technical Grade DDT

| Component | Percentage (%) |